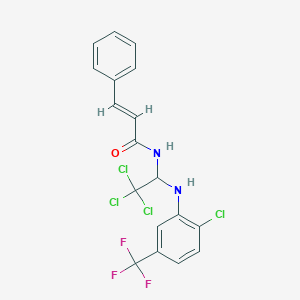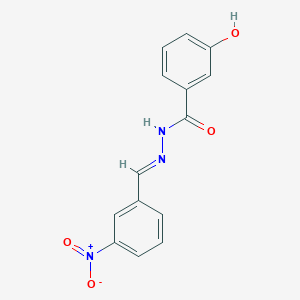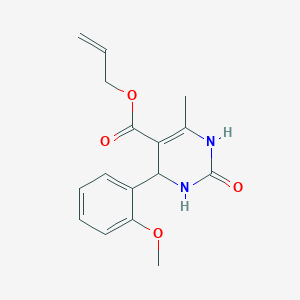
4-(3-Fluoroanilino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoroanilino)-4-oxobut-2-enoic acid is an organic compound that features a fluoroaniline group attached to a butenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoroanilino)-4-oxobut-2-enoic acid typically involves the reaction of 3-fluoroaniline with maleic anhydride under controlled conditions. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Fluoroanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoroanilino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline group can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but with a boronic acid group instead of a butenoic acid backbone.
4-Fluoroaniline: Lacks the butenoic acid group but shares the fluoroaniline moiety.
Maleic anhydride derivatives: Compounds with similar reactivity due to the presence of the anhydride group.
Uniqueness
4-(3-Fluoroanilino)-4-oxobut-2-enoic acid is unique due to the combination of the fluoroaniline group and the butenoic acid backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H8FNO3 |
|---|---|
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
(E)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8FNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4+ |
InChI-Schlüssel |
FJNNPZCSFCJFME-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-5-methyl-2-phenyl-4-{2-[2-(piperidin-1-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704353.png)


![1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B11704374.png)
![N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11704376.png)
![4-[1-(3-Methoxyphenyl)cyclopentyl]phenol](/img/structure/B11704380.png)
![4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol](/img/structure/B11704381.png)

![[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine](/img/structure/B11704392.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11704395.png)


![3-methoxy-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B11704423.png)
![N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide](/img/structure/B11704424.png)
